molecular formula C18H14FNO4 B5347489 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5347489
M. Wt: 327.3 g/mol
InChI Key: XBXNYBAWFJEUAG-UHFFFAOYSA-N
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Description

8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have antioxidant activity, which may protect against oxidative stress-induced damage. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is its versatility in scientific research. It can be easily synthesized and has been shown to exhibit a range of pharmacological effects. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of research is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the precise mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies investigating the potential toxicity and side effects of this compound are also needed to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with ethyl chloroacetate to form ethyl 2-(2-oxo-2H-chromen-3-yl) acetate. This intermediate is then reacted with 2-fluoroaniline to obtain this compound. The overall yield of this synthesis is approximately 70%.

Scientific Research Applications

8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-ethoxy-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-2-23-15-9-5-6-11-10-12(18(22)24-16(11)15)17(21)20-14-8-4-3-7-13(14)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXNYBAWFJEUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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